molecular formula C19H16N2O4S B3727231 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone

2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone

Cat. No. B3727231
M. Wt: 368.4 g/mol
InChI Key: BFJYZBXKOJWWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP is a pyrimidinone derivative that has been synthesized in recent years and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell growth. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress, thereby reducing inflammation and oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone in lab experiments is its specificity towards certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone. One potential area of research is the development of more efficient synthesis methods for 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone, which could lead to increased availability and lower costs. Another area of research is the identification of the specific enzymes and proteins targeted by 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone, which could lead to a better understanding of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone in vivo, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone is a promising chemical compound that has shown potential therapeutic applications in various research studies. Its specificity towards certain enzymes and proteins makes it a useful tool for studying their functions, and its anticancer, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone and its potential applications in the field of medicine.

Scientific Research Applications

2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. 2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yloxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-18-11-15(13-4-2-1-3-5-13)20-19(21-18)26-9-8-23-14-6-7-16-17(10-14)25-12-24-16/h1-7,10-11H,8-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJYZBXKOJWWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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